

Physicochemical Properties of Bamipine Lactate Powder: A Technical Overview

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Compound of Interest

Compound Name: *Bamipine lactate*

Cat. No.: *B1245561*

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Abstract

Bamipine lactate, a first-generation H1 antihistamine, is utilized in topical formulations for its antipruritic properties. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This document provides a summary of the available physicochemical data for **Bamipine lactate** powder. However, a comprehensive literature search did not yield specific quantitative data for several key parameters, including solubility, melting point, and pKa. While general analytical techniques for powder characterization are well-established, specific experimental protocols for **Bamipine lactate** are not readily available in the public domain.

Chemical Identity

Property	Value	Source
Chemical Name	N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid	
Molecular Formula	C ₁₉ H ₂₄ N ₂ • C ₃ H ₆ O ₃	[1][2]
Molecular Weight	370.49 g/mol	[1][2]
Structure	Bamipine (active moiety) complexed with Lactic Acid	

Physicochemical Properties

A detailed summary of the core physicochemical properties of **Bamipine lactate** powder is presented below. It is important to note that specific, experimentally determined quantitative values for several of these properties are not widely published.

Property	Data	Experimental Protocol
Appearance	White to off-white crystalline powder (Assumed based on typical pharmaceutical powders)	Visual Inspection
Solubility	Data not available in searched resources. Generally, lactate salts of basic drugs exhibit improved aqueous solubility compared to the free base.	A standard protocol would involve shake-flask method in various solvents (e.g., water, ethanol, methanol) at a controlled temperature (e.g., 25 °C). The concentration of the saturated solution would be determined by a suitable analytical technique like HPLC-UV.
Melting Point	Data not available in searched resources.	Determination would typically be carried out using capillary melting point apparatus or Differential Scanning Calorimetry (DSC). The sample would be heated at a controlled rate (e.g., 1-2 °C/min), and the temperature range from the onset of melting to complete liquefaction would be recorded.
pKa	Data not available in searched resources. The pKa of the tertiary amine in the piperidine ring is expected to be in the basic range.	Potentiometric titration is a common method. A solution of Bamipine lactate would be titrated with a standard acid or base, and the change in pH would be monitored to determine the dissociation constant.

Hygroscopicity	Data not available in searched resources.	Dynamic Vapor Sorption (DVS) analysis would be the standard method. The powder sample would be exposed to varying humidity levels at a constant temperature, and the change in mass would be recorded to assess its tendency to absorb moisture from the atmosphere.
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Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability. The following techniques are standard for characterizing the solid form of a pharmaceutical powder like **Bamipine lactate**.

Technique	Purpose	Typical Experimental Protocol
Powder X-Ray Diffraction (PXRD)	To determine the crystalline or amorphous nature of the powder and to identify different polymorphic forms.	The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram provides a unique fingerprint of the crystalline structure.
Differential Scanning Calorimetry (DSC)	To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or degradation.	A small amount of the sample is heated at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference is measured as a function of temperature.
Thermogravimetric Analysis (TGA)	To evaluate the thermal stability and to quantify the amount of volatile components (e.g., water, residual solvents).	The mass of the sample is monitored as a function of temperature as it is heated in a controlled atmosphere. Mass loss at specific temperatures can indicate decomposition or the loss of volatiles.

Stability Profile

The stability of **Bamipine lactate** powder is a critical quality attribute. Stability studies are essential to determine the appropriate storage conditions and shelf-life.

Stability Concern	Recommended Assessment
Thermal Stability	TGA and DSC can provide initial insights into the degradation temperature. Long-term stability studies would involve storing the powder at various temperatures and humidity conditions (as per ICH guidelines) and monitoring for degradation products using a stability-indicating HPLC method.
Photostability	The powder would be exposed to light sources of specified intensity and wavelength (as per ICH guidelines). The extent of degradation would be assessed by a suitable analytical method.

Experimental Workflows

Due to the lack of specific experimental data for **Bamipine lactate** in the reviewed literature, a generalized workflow for the physicochemical characterization of a pharmaceutical powder is presented below.

Caption: Generalized workflow for the physicochemical characterization of a pharmaceutical powder.

Mechanism of Action: H1 Receptor Antagonism

As a first-generation antihistamine, Bamipine exerts its effects by acting as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching. This is a direct receptor-ligand interaction and does not involve a complex intracellular signaling pathway that would be suitable for a detailed diagrammatic representation in the context of this guide.

Caption: Simplified representation of Bamipine's mechanism of action as an H1 receptor antagonist.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of **Bamipine lactate** powder. It is evident that there is a significant gap in the publicly available, detailed quantitative data for this compound. For researchers and drug development professionals, it is recommended that these properties be experimentally determined using the standard protocols outlined in this document to ensure a comprehensive understanding for formulation and development purposes.

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